molecular formula C25H23ClN4S B4690271 1,1-dibenzyl-3-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea

1,1-dibenzyl-3-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B4690271
M. Wt: 447.0 g/mol
InChI Key: DOYIFXBAHVVCRQ-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea is a synthetic compound that has garnered interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This compound contains a thiourea group, which is known for its versatility in forming hydrogen bonds and interacting with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dibenzyl-3-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea typically involves the reaction of substituted 4-amino-1-benzylpyrazoles with thiophosgene, followed by the condensation of the resulting 1-benzyl-4-isothiocyanato-1H-pyrazoles with dibenzylamine. The final step involves the S-methylation of the resulting thioureas .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiourea group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1-dibenzyl-3-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. It has been proposed to modulate glutamatergic signaling pathways, which are crucial for various neurological functions . The compound’s antioxidant activity also contributes to its protective effects against oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibenzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methylisothiourea
  • 1,1-Dibenzyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methylisothiourea

Uniqueness

1,1-Dibenzyl-3-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea is unique due to its specific substitution pattern on the pyrazole ring and the presence of the chlorobenzyl group.

Properties

IUPAC Name

1,1-dibenzyl-3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4S/c26-24-14-8-7-13-22(24)18-30-19-23(15-27-30)28-25(31)29(16-20-9-3-1-4-10-20)17-21-11-5-2-6-12-21/h1-15,19H,16-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYIFXBAHVVCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CN(N=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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